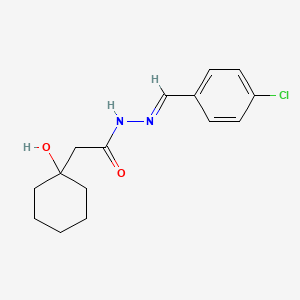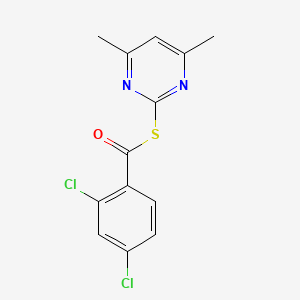![molecular formula C16H14O3 B5559379 8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)
8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives, closely related to 8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, often involves multi-component reactions or novel synthetic pathways that allow for the introduction of functional groups into the chromene core. An efficient method for synthesizing substituted furo[3,2-c]chromen-4-ones involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, which sequentially involves Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction (Zhou et al., 2013).
Molecular Structure Analysis
Studies on chromene derivatives have revealed the importance of molecular structure in determining the compound's properties and reactivity. For instance, the solid state molecular structure of certain chromene derivatives has been determined by X-ray diffraction methods, showcasing the coplanar arrangement of fused phenyl and hetero-cycle rings, which is crucial for understanding the electronic and spatial configuration essential for chemical reactions and interactions (Turbay et al., 2014).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For example, the esterification of chromene derivatives with acid chlorides under different conditions can lead to the formation of oxime-esters or unexpected substituted products, showcasing the compound's reactivity towards acylation and the influence of reaction conditions on product distribution (Sun et al., 2008).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Detailed analysis of the crystal structure, including bond lengths, angles, and intermolecular interactions, provides insights into the physical stability and solubility of these compounds (Huo et al., 2005).
Chemical Properties Analysis
The chemical properties of 8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one and related chromene derivatives, such as reactivity towards nucleophiles, electrophiles, and the ability to undergo cycloaddition reactions, are fundamental for their application in synthetic organic chemistry and the development of new materials and drugs. The interaction with various reagents under different conditions can lead to a wide range of functionalized products, demonstrating the versatility of chromene derivatives in chemical synthesis (Ali et al., 2020).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Studies have explored the chemical behavior of closely related furochromen compounds, highlighting their potential in organic synthesis. For instance, the esterification reactions of similar compounds with acid chlorides have shown varied yields and unexpected products, indicating the complexity and utility of these molecules in synthetic chemistry (Sun, Wang, & Xia, 2008). Moreover, research into the stereocontrolled construction of furochromen scaffolds through Michael addition and intramolecular dehydration showcases their applicability in creating pharmaceutically valuable compounds with high enantiomeric excess (Cui, Wang, Chen, Wang, & Zhou, 2015).
Photochemistry
The photooxygenation of angular furocoumarins, including compounds with structural similarities to 8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, has been studied for their capacity to undergo [2+2] cycloaddition with singlet oxygen. This process results in the formation of photo-cleaved products, demonstrating the photochemical reactivity of these compounds (El-Gogary, Hashem, & Khodeir, 2015).
Antibacterial and Antifungal Activities
Research on polycyclic phenol derivatives from Spermacoce latifolia, which includes compounds structurally akin to 8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, has revealed significant antibacterial activities against various Gram-positive bacteria. These findings underscore the potential of such compounds in the development of new antibiotics (Liu, Zeng, Xu, Chen, Lou, Zhang, & Tan, 2022). Additionally, the synthesis of furochromanes with antimycobacterial activity further illustrates the biomedical relevance of these molecules (Alvey, Prado, Saint‐Joanis, Michel, Koch, Cole, Tillequin, & Janin, 2009).
Propriétés
IUPAC Name |
13,14-dimethyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-8-9(2)18-14-7-15-13(6-12(8)14)10-4-3-5-11(10)16(17)19-15/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGKMCRYPIGTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C4=C(CCC4)C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)



![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)
